3-(Azetidin-3-yloxy)tetrahydrothiophene 1,1-dioxide
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Overview
Description
3-(Azetidin-3-yloxy)-1lambda6-thiolane-1,1-dione is a heterocyclic compound that features both azetidine and thiolane rings Azetidine is a four-membered ring containing one nitrogen atom, while thiolane is a five-membered ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-3-yloxy)-1lambda6-thiolane-1,1-dione typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through the reduction of azetidinones (β-lactams) using lithium aluminium hydride or a mixture of lithium aluminium hydride and aluminium trichloride.
Formation of Thiolane Ring: The thiolane ring can be synthesized through various methods, including the reaction of thiolane-1,1-dioxide with appropriate reagents.
Coupling of Azetidine and Thiolane Rings: The final step involves coupling the azetidine and thiolane rings through appropriate linking reactions, such as aza-Michael addition or Suzuki–Miyaura cross-coupling.
Industrial Production Methods
Industrial production methods for 3-(Azetidin-3-yloxy)-1lambda6-thiolane-1,1-dione would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Azetidin-3-yloxy)-1lambda6-thiolane-1,1-dione can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the nitrogen or sulfur atoms.
Substitution: The compound can participate in substitution reactions, where functional groups on the azetidine or thiolane rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the azetidine or thiolane rings.
Scientific Research Applications
3-(Azetidin-3-yloxy)-1lambda6-thiolane-1,1-dione has several scientific research applications, including:
Biology: It can be used in the study of enzyme mechanisms and as a potential inhibitor of specific biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Azetidin-3-yloxy)-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The azetidine ring can mimic natural amino acids, allowing the compound to interact with enzymes and receptors in biological systems. The thiolane ring can undergo redox reactions, influencing cellular redox states and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A four-membered ring containing one nitrogen atom.
Thiolane: A five-membered ring containing one sulfur atom.
Uniqueness
3-(Azetidin-3-yloxy)-1lambda6-thiolane-1,1-dione is unique due to the combination of azetidine and thiolane rings in a single molecule. This structural feature imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H13NO3S |
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Molecular Weight |
191.25 g/mol |
IUPAC Name |
3-(azetidin-3-yloxy)thiolane 1,1-dioxide |
InChI |
InChI=1S/C7H13NO3S/c9-12(10)2-1-6(5-12)11-7-3-8-4-7/h6-8H,1-5H2 |
InChI Key |
QQJKBPRCNIVXDC-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1OC2CNC2 |
Origin of Product |
United States |
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